![molecular formula C22H43F3LiO7P B12298200 lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is a complex organophosphate compound It is characterized by the presence of lithium, a long alkyl chain, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves multiple steps. The starting materials typically include hexadecanol, 2,2,2-trifluoroethanol, and phosphorus oxychloride. The reaction proceeds through the formation of intermediate esters and phosphates, followed by the introduction of lithium to form the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The key steps include the esterification of hexadecanol with 2,2,2-trifluoroethanol, followed by phosphorylation and lithiation. The process is optimized for yield and purity, with careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and alcohols.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require catalysts or specific solvents.
Major Products
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials, including coatings and lubricants.
Mechanism of Action
The mechanism of action of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit specific enzyme activities, such as phospholipase A2, by binding to the active site and preventing substrate access. This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
MJ33: A similar compound that also inhibits phospholipase A2 activity.
CI-976: Another compound that inhibits lysophosphatidylcholine acyltransferase activity.
Uniqueness
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is unique due to its specific combination of a long alkyl chain, trifluoroethoxy group, and lithium. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H43F3LiO7P |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate |
InChI |
InChI=1S/C22H44F3O7P.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26;/h21,26H,2-20H2,1H3,(H,27,28);/q;+1/p-1 |
InChI Key |
MSNFEQOPGDWXDX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


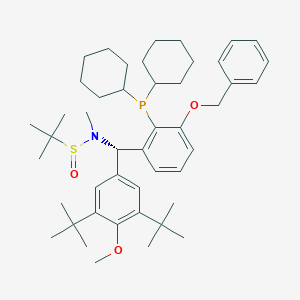
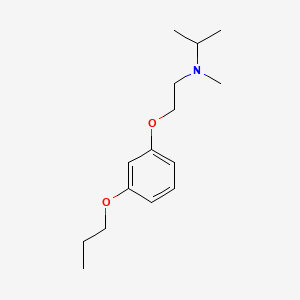
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)

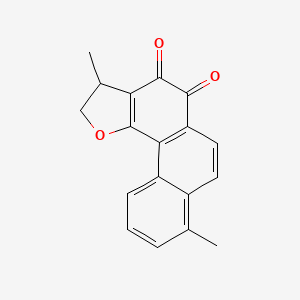
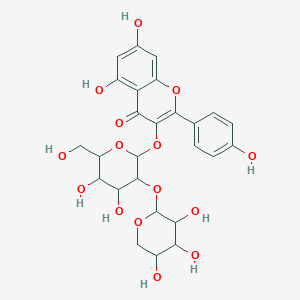
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
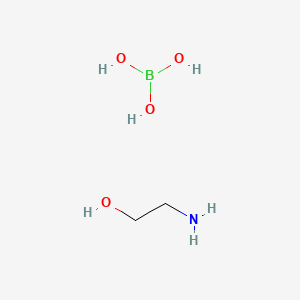
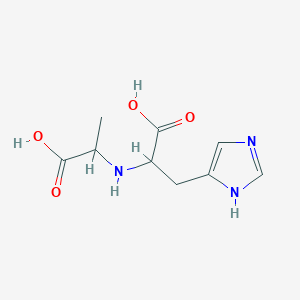
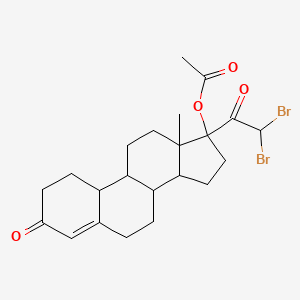
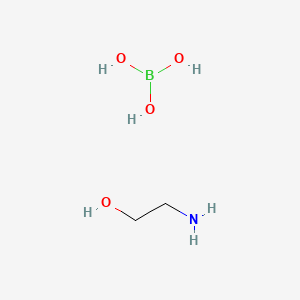
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
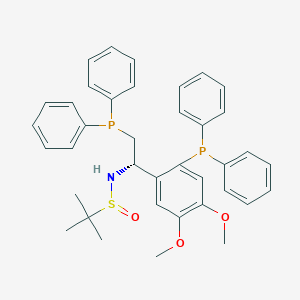
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)
